molecular formula C10H15BO2 B13363210 Dimethyl (2,6-dimethylphenyl)boronate

Dimethyl (2,6-dimethylphenyl)boronate

Cat. No.: B13363210
M. Wt: 178.04 g/mol
InChI Key: MNGIYPOOGRHPIK-UHFFFAOYSA-N
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Description

Dimethyl (2,6-dimethylphenyl)boronate is an organoboron compound with the molecular formula C10H15BO2. It is a boronic ester, which is a class of compounds known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boron atom bonded to a dimethylphenyl group and two methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (2,6-dimethylphenyl)boronate can be synthesized through the reaction of 2,6-dimethylphenylboronic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the boronic acid reacting with methanol to form the boronate ester.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl (2,6-dimethylphenyl)boronate undergoes various chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronate ester back to the boronic acid or other reduced forms.

    Substitution: The boronate ester can participate in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.

Major Products:

    Oxidation: 2,6-dimethylphenylboronic acid.

    Reduction: Various reduced boron-containing compounds.

    Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Dimethyl (2,6-dimethylphenyl)boronate has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Boronic esters are used in the development of sensors for detecting carbohydrates and other biomolecules.

    Medicine: Boronic esters are explored for their potential in drug delivery systems and as enzyme inhibitors.

    Industry: Used in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which dimethyl (2,6-dimethylphenyl)boronate exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boron atom in the ester acts as a Lewis acid, facilitating the formation of these complexes.

Comparison with Similar Compounds

    Phenylboronic acid: Another boronic acid used in similar coupling reactions.

    Pinacolborane: A borane compound used in hydroboration reactions.

    Boronic acid pinacol ester: A boronic ester with similar reactivity but different steric properties.

Uniqueness: Dimethyl (2,6-dimethylphenyl)boronate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Its dimethyl groups provide steric hindrance, which can be advantageous in certain synthetic applications.

Properties

Molecular Formula

C10H15BO2

Molecular Weight

178.04 g/mol

IUPAC Name

(2,6-dimethylphenyl)-dimethoxyborane

InChI

InChI=1S/C10H15BO2/c1-8-6-5-7-9(2)10(8)11(12-3)13-4/h5-7H,1-4H3

InChI Key

MNGIYPOOGRHPIK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1C)C)(OC)OC

Origin of Product

United States

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